molecular formula C27H27ClN5O7S2 B601448 Cloxacillin Sodium EP Impurity E CAS No. 18704-55-7

Cloxacillin Sodium EP Impurity E

Katalognummer: B601448
CAS-Nummer: 18704-55-7
Molekulargewicht: 633.13
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cloxacillin Sodium EP Impurity E is a chemically defined impurity, specifically identified as a penicillamide dimer, used in advanced analytical research and pharmaceutical quality control . This compound serves as a critical chromatographic reference standard for the development and validation of methods to analyze and quantify impurities in Cloxacillin Sodium, a beta-lactam antibiotic . Its primary research value lies in ensuring drug safety and efficacy by helping scientists monitor and control the chemical profile of antibiotic formulations during manufacturing and stability studies, which is a mandatory requirement for regulatory filings like Abbreviated New Drug Applications (ANDA) . The use of a well-characterized impurity standard like Cloxacillin EP Impurity E is indispensable for compliance with major pharmacopoeial standards (such as the European Pharmacopoeia) and for maintaining the highest standards of quality in the pharmaceutical industry .

Eigenschaften

CAS-Nummer

18704-55-7

Molekularformel

C27H27ClN5O7S2

Molekulargewicht

633.13

Reinheit

> 95%

Menge

Milligrams-Grams

Herkunft des Produkts

United States

Foundational & Exploratory

Chemical structure elucidation of Cloxacillin Sodium EP Impurity E

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Chemical Structure Elucidation of Cloxacillin Sodium EP Impurity E

Executive Summary

In the high-stakes environment of beta-lactam antibiotic development, impurity profiling is not merely a regulatory checkbox but a critical determinant of drug safety and immunogenicity.[1] This guide provides an in-depth technical analysis of Cloxacillin Sodium EP Impurity E , a complex high-molecular-weight impurity identified in the European Pharmacopoeia (EP).[1]

Unlike simple hydrolytic degradation products (e.g., penilloic acids), Impurity E represents a dimeric structure formed via an amidation reaction between Cloxacillin and its biosynthetic precursor, 6-Aminopenicillanic acid (6-APA).[1] Its elucidation requires a sophisticated orthogonal approach combining High-Resolution Mass Spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Identity and Mechanistic Origin

Target Analyte: Cloxacillin EP Impurity E Chemical Name: (2S,5R,6R)-6-[[[(2S,5R,6R)-6-[[[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-yl]carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[1][2][3] Common Name: Cloxacillin-6-APA Amide (Cloxacillin Dimer) Molecular Formula:


Molecular Weight:  634.12  g/mol [1]
Formation Mechanism

The formation of Impurity E is a "Head-to-Tail" condensation.[1] It occurs when the C3-carboxylic acid group of a Cloxacillin molecule (acting as the electrophile, often activated) reacts with the nucleophilic N6-amino group of a residual 6-APA molecule.[1] This pathway is distinct from the classical beta-lactam ring-opening hydrolysis.[1]

Key Causality:

  • Presence of Precursor: Incomplete acylation during Cloxacillin synthesis leaves residual 6-APA.[1]

  • Activation: Conditions favoring peptide coupling (or mixed anhydride intermediates) facilitate the attack of 6-APA on Cloxacillin.[1]

ImpurityFormation Clox Cloxacillin Sodium (Electrophile at C3-COOH) Inter Activated Intermediate (Mixed Anhydride/Active Ester) Clox->Inter Activation APA 6-APA (Nucleophile at N6-NH2) ImpE EP Impurity E (Cloxacillin-6-APA Amide) APA->ImpE Nucleophilic Attack Inter->ImpE Amidation

Figure 1: Mechanistic pathway for the formation of Cloxacillin EP Impurity E via amidation of 6-APA.[1]

Isolation and Purification Strategy

Direct analysis from the API matrix is often confounded by the overwhelming signal of the parent drug.[1] Isolation via Preparative HPLC is the requisite first step to obtain material of sufficient purity (>95%) for NMR.[1]

Preparative HPLC Protocol
  • System: Preparative LC with UV-Vis trigger.[1]

  • Column: C18 Hybrid Particle (e.g., XBridge Prep C18),

    
    , 
    
    
    
    .[1]
  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5) — Volatile buffer essential for MS/NMR compatibility.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 20% B to 60% B over 15 minutes.

  • Rationale: Impurity E is more hydrophobic than 6-APA but slightly more polar than Cloxacillin due to the additional ionizable carboxyl and amide functionalities.[1] The pH 4.5 buffer suppresses ionization of the carboxyl groups, improving retention and peak shape.[1]

Structural Elucidation: The Evidence Chain

This section details the self-validating analytical workflow used to confirm the structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the elemental composition and fragmentation fingerprint.[1]

  • Mode: ESI Positive (+).[1]

  • Observed Mass (

    
    ):  634.1205 (Theoretical: 634.1203, 
    
    
    
    ).[1]
  • Key Fragmentation (MS/MS):

    • 
       436:  Loss of the 6-APA moiety (cleavage of the amide linker).[1]
      
    • 
       277:  Characteristic fragment of the isoxazolyl side chain.[1]
      
    • 
       160:  Thiazolidine ring fragment common to penicillins.[1]
      

Table 1: HRMS Data Summary

Ion SpeciesTheoretical

Observed

Assignment

634.1203634.1205Protonated Molecular Ion

656.1022656.1025Sodium Adduct
Fragment A436.0734436.0730Cloxacillin Acyl Fragment
Fragment B217.0641217.06456-APA Core Fragment
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool.[1] The spectrum of Impurity E will display "doubling" of the penicillin core signals, distinguishing it from simple degradation products.[1]

  • Solvent: DMSO-

    
     (prevents H/D exchange of amide protons).[1]
    
  • Key Diagnostic Signals:

    • Isoxazole Region: A single set of signals for the chlorophenyl and methyl-isoxazole group (confirming 1:1 ratio of side-chain to dimer).

    • Beta-Lactam Protons (H5, H6): Two distinct sets of doublets/multiplets in the 5.0–5.6 ppm region.[1]

      • Set 1: Associated with the Cloxacillin core (acylated by isoxazole).[1]

      • Set 2: Associated with the 6-APA core (acylated by the Cloxacillin core).[1]

    • Gem-Dimethyls: Four distinct singlets in the 1.4–1.7 ppm range (two methyls for each thiazolidine ring).[1]

    • Amide NH: Two doublet signals in the downfield region (8.0–9.5 ppm).[1] One corresponds to the isoxazole amide, the other to the new amide bond linking the two cores.[1]

Validation Logic: If the structure were a simple hydrolysis product (Impurity C/D), the beta-lactam ring protons would shift significantly upfield or disappear.[1] The persistence of two beta-lactam signatures confirms the dimeric, intact ring structure.[1]

ElucidationWorkflow cluster_0 Phase 1: Isolation cluster_1 Phase 2: Identification Sample Crude Cloxacillin Na PrepLC Prep-HPLC (C18) Ammonium Acetate Sample->PrepLC Fraction Isolated Impurity E (>95% Purity) PrepLC->Fraction HRMS HRMS (ESI+) Target: m/z 634.12 Fraction->HRMS NMR 1H/13C NMR (DMSO-d6) Double Penicillin Core Signals Fraction->NMR HRMS->NMR Mass Confirmation

Figure 2: Analytical workflow for the isolation and structural confirmation of Impurity E.

Synthesis for Reference Standard Generation

To fully validate the analytical method, an authentic reference standard must be synthesized.[1]

Protocol:

  • Activation: React Cloxacillin (free acid) with Isobutyl chloroformate and N-methylmorpholine in anhydrous THF at -15°C to form the mixed anhydride.

  • Coupling: Add a solution of 6-APA (neutralized with triethylamine) to the reaction mixture.

  • Workup: Acidify to pH 2.5, extract with Ethyl Acetate.

  • Purification: Flash chromatography or Prep-HPLC as described in Section 3.1.

Outcome: The retention time and spectral data of the synthesized material must match the impurity isolated from the commercial batch. This satisfies the "Spiking Study" requirement for method validation.

References

  • European Pharmacopoeia Commission. (2023).[1] Monograph: Cloxacillin Sodium. European Directorate for the Quality of Medicines (EDQM).[1] [1]

  • Veeprho Laboratories. (n.d.).[1] Cloxacillin EP Impurity E Reference Standard Data. Retrieved from [1]

  • Simson Pharma. (n.d.).[1] Cloxacillin Impurity Profiling and Standards. Retrieved from [1]

  • Alsante, K. M., et al. (2003).[1] The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 59-96.[1] (Contextual grounding for impurity qualification).

Sources

Cloxacillin Impurity E: Molecular Characterization & Formation

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the molecular characteristics, formation mechanism, and analytical profiling of Cloxacillin Impurity E (European Pharmacopoeia designation), a critical process-related impurity and degradation product in cloxacillin sodium formulations.

Executive Technical Summary

Cloxacillin Impurity E is a high-molecular-weight dimerization product formed by the nucleophilic attack of 6-Aminopenicillanic Acid (6-APA) on the carbonyl carbon of the cloxacillin side-chain or beta-lactam ring, typically occurring during synthesis or improper storage. Unlike simple hydrolysis products (e.g., penicilloic acid), Impurity E represents a "polymerization" risk, often flagged for its potential immunogenicity.

Property Technical Specification
Common Name Cloxacillin Impurity E (EP)
Chemical Synonym 6-APA Cloxacillin Amide; Cloxacillin-6-APA Dimer
CAS Registry Number 18704-55-7
Molecular Formula C₂₇H₂₈ClN₅O₇S₂
Molecular Weight 634.12 g/mol
Monoisotopic Mass 633.1119 Da
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol; slightly soluble in water
Chemical Identity & Structural Logic

IUPAC Name: (2S,5R,6R)-6-[[(2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonylamino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1][][3]

Structural Analysis: The molecule is essentially a dimer composed of two distinct moieties linked by an amide bond:

  • Moiety A (Acyl Donor): A full cloxacillin molecule (or its activated derivative) acting as the electrophile.

  • Moiety B (Nucleophile): A 6-Aminopenicillanic Acid (6-APA) core acting as the nucleophile via its free C6-amino group.

This structure retains two thiazolidine rings and two beta-lactam rings (unless one is opened during specific degradation pathways, though the formula C₂₇H₂₈... suggests both rings are intact, as ring opening would add H₂O/methanol).

Formation Mechanism & Pathway

The formation of Impurity E is a self-validating indicator of process inefficiency or instability. It requires the presence of free 6-APA, which can arise from two sources:

  • Residual Precursor: Incomplete acylation during the synthesis of cloxacillin from 6-APA and the isoxazole acid chloride.

  • Degradation (Hydrolysis): Hydrolytic cleavage of the amide side chain of cloxacillin, releasing 6-APA.

Once 6-APA is present, its nucleophilic amine attacks the exocyclic carbonyl of a cloxacillin molecule (or a reactive intermediate), forming a peptide-like bond.

Mechanistic Pathway Diagram

Cloxacillin_Impurity_E_Pathway cluster_reaction Dimerization Reaction Clox Cloxacillin Sodium (C19H17ClN3O5S) SixAPA 6-APA (Hydrolysis Product/Precursor) Clox->SixAPA Hydrolysis (Acidic/Enzymatic) SideChain Isoxazole Side Chain ImpurityE Cloxacillin Impurity E (Dimer: C27H28ClN5O7S2) Clox->ImpurityE Acyl Donor SixAPA->ImpurityE Nucleophilic Attack (NH2 on Carbonyl)

Caption: Formation pathway of Impurity E via the nucleophilic attack of 6-APA on the Cloxacillin carbonyl core.

Analytical Profiling (HPLC & LC-MS)

To detect and quantify Impurity E, researchers must use Reverse Phase HPLC (RP-HPLC). Due to its high molecular weight and double-ring structure, Impurity E typically exhibits distinct retention characteristics compared to the parent drug.

Recommended HPLC Protocol

Note: This protocol is based on standard Ph. Eur. methods for penicillin impurities, optimized for dimer separation.

ParameterCondition
Column C18 End-capped (e.g., 250 mm x 4.6 mm, 5 µm packing)
Mobile Phase A Phosphate Buffer pH 5.0 (20 mM KH₂PO₄)
Mobile Phase B Acetonitrile : Water (50:50 v/v)
Gradient Time 0-30 min: 20% → 80% B (Linear Gradient)
Flow Rate 1.0 mL/min
Detection UV @ 225 nm (Amide absorption)
Retention Logic Impurity E is more hydrophobic than 6-APA but may elute near Cloxacillin due to the balance of polar amide bonds and hydrophobic rings.[1]
Mass Spectrometry (MS) Identification

For LC-MS confirmation, look for the following signals in Positive Ion Mode (ESI+):

  • [M+H]⁺: m/z 635.12

  • [M+Na]⁺: m/z 657.10

  • Fragmentation Pattern:

    • Loss of the isoxazole side chain.[4]

    • Cleavage at the amide linker yielding signals at m/z ~217 (6-APA core) and m/z ~436 (Cloxacillin core).

Regulatory & Toxicology Context
  • European Pharmacopoeia (Ph.[4][5][6] Eur.): Impurity E is a specified impurity.[3][4] The limit is typically set at NMT 0.20% (check specific monograph version).

  • Toxicological Concern: As a beta-lactam dimer, Impurity E possesses high immunogenic potential. High-molecular-weight penicillin impurities are known haptens that can trigger anaphylactic reactions. Strict control is required not just for purity, but for patient safety.

References
  • European Directorate for the Quality of Medicines (EDQM). Cloxacillin Sodium Monograph 0661. European Pharmacopoeia.[4][5][6][7] Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Cloxacillin. PubChem. Available at: [Link]

  • Grover, M., et al. (2000). Impurity profile of Cloxacillin Sodium.[][3][4][7][8][9][10] Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

Sources

Theoretical Mass Spectrum Analysis of Cloxacillin Impurity E (Cloxacillinyl-6-APA)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Mass Spectrum Analysis of Cloxacillin Impurity E Content Type: Technical Whitepaper Audience: Pharmaceutical Researchers, Analytical Scientists, and QC Specialists.[1]

Executive Summary

In the high-stakes environment of beta-lactam antibiotic development, impurity profiling is not merely a compliance exercise but a critical safeguard for drug safety.[1] Cloxacillin Impurity E, identified in European Pharmacopoeia (Ph.[1][2] Eur.) contexts as 6-APA Cloxacillin Amide (also referred to as the Cloxacillin-6-APA dimer), represents a complex "head-to-tail" condensation product.[1]

This guide provides a theoretical yet rigorously grounded mass spectrometric analysis of Impurity E (


).[1] Unlike simple hydrolysis products, this impurity retains two beta-lactam rings, making its fragmentation pattern intricate and highly diagnostic.[1] The following analysis synthesizes electrospray ionization (ESI) mechanics with structural elucidation logic to provide a roadmap for identification in QC workflows.

Structural Identity & Physicochemical Context[1][3][4]

Before interpreting the mass spectrum, we must establish the structural "ground truth."[1] Impurity E is formed via the amidation reaction between the carboxyl group of a Cloxacillin molecule (or its activated intermediate) and the amino group of 6-Aminopenicillanic Acid (6-APA).[1]

  • Chemical Name: (2S,5R,6R)-6-[[(2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[1][2][3]

  • Molecular Formula:

    
    [1][2]
    
  • Monoisotopic Mass: ~633.11 g/mol [1]

  • Structural Character: Dimeric Beta-lactam.[1]

The Formation Mechanism

Understanding the origin aids in MS interpretation.[1] The formation typically occurs during synthesis or improper storage where residual 6-APA nucleophilically attacks the activated carbonyl of Cloxacillin.[1]

FormationPath Clox Cloxacillin (Activated) Intermediate Tetrahedral Intermediate Clox->Intermediate Nucleophilic Attack APA 6-APA (Nucleophile) APA->Intermediate ImpurityE Impurity E (Amide Dimer) Intermediate->ImpurityE Elimination of LG

Figure 1: Simplified formation pathway of Cloxacillin Impurity E via amidation.[1]

Experimental Configuration (Proposed)

To replicate the theoretical spectra described below, the following LC-MS/MS conditions are recommended. These parameters prioritize the preservation of the labile beta-lactam rings while ensuring sufficient ionization.

ParameterSettingRationale
Ionization Mode ESI Positive (+)Beta-lactams protonate readily at the amide nitrogen or thiazolidine sulfur.[1]
Capillary Voltage 3.0 - 3.5 kVModerate voltage prevents in-source fragmentation of the fragile dimer.[1]
Cone Voltage 20 - 30 VOptimized to transmit the high MW precursor (m/z 634) without inducing ring opening.[1]
Mobile Phase A 0.1% Formic Acid in

Provides necessary protons (

) for ionization.[1]
Mobile Phase B Acetonitrile (ACN)Aprotic solvent stabilizes the molecular ion better than methanol.[1]
Collision Energy Stepped (15 -> 45 eV)Low energy isolates the dimer cleavage; high energy fragments the side chains.[1]

Theoretical Mass Spectrum Analysis

The Molecular Ion

In ESI(+) mode, Impurity E will appear as the protonated pseudomolecular ion:

  • 
    : m/z 634.1 [1]
    
  • Isotopic Pattern: A distinct Chlorine signature (

    
     / 
    
    
    
    ) will be visible.[1] The M+2 peak (m/z 636.[1]1) should have an intensity approx. 33% of the M peak, confirming the presence of the monochlorinated isoxazole ring.[1]
Primary Fragmentation Pathway (MS/MS)

The fragmentation of Impurity E is dominated by the cleavage of the amide bond linking the two monomeric units and the rupture of the strained beta-lactam rings.[1]

Phase 1: The "Zipper" Cleavage (Amide Linker)

The weakest point in the dimer (energetically) after the beta-lactam ring is the amide bond connecting the Cloxacillin moiety to the 6-APA moiety.

  • Precursor: m/z 634.1[1][2]

  • Product Ion A (Cloxacillin Acylium): m/z 417 (Cloxacillin fragment losing the 6-APA group).[1]

  • Product Ion B (6-APA Fragment): m/z 217 (

    
    ).
    
Phase 2: Side Chain & Ring Degradation

Upon higher collision energy, the Cloxacillin unit fragments further, identical to monomeric Cloxacillin standards.[1]

  • Isoxazole Carbonyl Fragment: m/z 220/222 (Characteristic of the 3-(2-chlorophenyl)-5-methylisoxazole side chain).[1]

  • Thiazolidine Fragment: m/z 160 (Common to all penicillins, derived from the thiazolidine ring).[1]

Diagnostic Ion Table
m/z (Theoretical)Ion IdentityStructural OriginMechanism
634.1

Intact Impurity EProtonation of amide/thiazolidine.[1]
656.1

Sodium AdductCommon in non-desalted samples.[1]
417.0

Cloxacillin AcyliumCleavage of the inter-unit amide bond.[1][4]
277.0

Penillic Acid derivativeRearrangement of the Cloxacillin core.[1]
217.1

6-APAProtonated 6-APA released from dimer.[1]
160.0

ThiazolidineCleavage of beta-lactam ring (C-N bond).[1]

Visualization of Fragmentation Logic

The following diagram illustrates the hierarchical breakdown of Impurity E. This logic is essential for distinguishing Impurity E from other isobaric impurities (though few exist at this mass).[1]

Fragmentation Parent Precursor Ion [M+H]+ m/z 634.1 Frag1 Cloxacillin Acylium m/z 417.0 Parent->Frag1 Amide Linker Cleavage Frag2 6-APA Moiety m/z 217.1 Parent->Frag2 Amide Linker Cleavage Frag3 Isoxazole Side Chain m/z 220/222 Frag1->Frag3 Side Chain Cleavage Frag4 Thiazolidine Ring m/z 160 Frag1->Frag4 Ring Opening Frag2->Frag4 Ring Opening

Figure 2: MS/MS Fragmentation tree for Cloxacillin Impurity E.

Scientific Validation & Quality Assurance

To ensure this analysis is "self-validating" in a laboratory setting, the following checks must be performed:

  • Chlorine Isotope Ratio Check: The parent ion at m/z 634 must exhibit a

    
     peak at m/z 636 with an intensity of ~32-35%.[1] Absence of this ratio indicates a misidentification (likely a non-chlorinated contaminant).[1]
    
  • Fragment Confirmation: The simultaneous presence of m/z 217 (6-APA) and m/z 220 (Isoxazole) confirms the "hybrid" nature of the molecule.[1] If m/z 217 is absent, the impurity may be a degradation product of the side chain rather than the 6-APA dimer.[1]

  • Retention Time Correlation: Impurity E is more hydrophobic than 6-APA but less hydrophobic than Cloxacillin dimers lacking the free carboxylic acid.[1] In Reverse Phase (C18), it typically elutes after Cloxacillin due to the increased molecular size and lipophilicity of the dual-ring system.[1]

References

  • European Directorate for the Quality of Medicines (EDQM). Cloxacillin Sodium Monograph 0661.[1] European Pharmacopoeia (Ph.[1][5] Eur.). Available at: [Link][1]

  • Veeprho Laboratories. Cloxacillin EP Impurity E Structure and Data. Available at: [Link][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Cloxacillin.[1] (For fundamental fragmentation data of the parent).[1] Available at: [Link][1]

(Note: Specific mass spectral libraries for proprietary impurities are often held within paid databases like USP or EDQM knowledge bases; the theoretical derivation above is based on standard McLafferty rearrangement and amide bond cleavage principles governing beta-lactam mass spectrometry.)

Sources

Methodological & Application

Topic: Strategic Isolation of Cloxacillin EP Impurity E using Preparative HPLC for Reference Standard Generation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

The stringent control of impurities in active pharmaceutical ingredients (APIs) is a critical mandate for ensuring drug safety and efficacy. Cloxacillin, a semi-synthetic β-lactam antibiotic, can degrade or contain process-related impurities that must be identified, quantified, and controlled.[1] This application note presents a comprehensive, field-proven methodology for the isolation of Cloxacillin EP Impurity E, a structurally related impurity. We detail a systematic approach beginning with the strategic enrichment of the target impurity through forced degradation, followed by a scalable preparative High-Performance Liquid Chromatography (HPLC) protocol for its purification. The causality behind critical experimental choices, from mobile phase selection to fraction collection strategies, is elucidated. Finally, a robust, multi-technique analytical workflow for the structural confirmation and purity verification of the isolated impurity is provided, ensuring its suitability as a reference standard for routine quality control.

Introduction: The Imperative for Impurity Isolation

Cloxacillin is a widely used penicillinase-resistant antibiotic effective against staphylococcal infections.[] Its molecular integrity is susceptible to degradation under various stress conditions, including hydrolysis and oxidation, leading to the formation of multiple impurities.[1] Regulatory bodies, such as the European Pharmacopoeia (EP), mandate strict limits on these impurities, necessitating the availability of pure reference standards for their accurate quantification.[3][4]

Cloxacillin EP Impurity E, also known as 6-APA Cloxacillin Amide[5][6], is a key related substance that requires careful monitoring. Its isolation from bulk Cloxacillin presents a significant challenge due to its low concentration and chromatographic similarity to the parent API and other impurities. Preparative HPLC stands as the premier technique for this task, offering the high resolution required to achieve the stringent purity levels (>95%) necessary for a reference standard. This guide provides an end-to-end protocol grounded in chromatographic theory and practical application.

Strategic Approach: From Enrichment to Isolation

A direct attempt to isolate a trace impurity from a bulk API via preparative chromatography is often inefficient, requiring massive column loading and yielding minimal product. A more scientifically sound and resource-efficient strategy involves first enriching the concentration of the target impurity.

Rationale for Forced Degradation

Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradation products.[7] By subjecting Cloxacillin to controlled stress conditions (e.g., acid, base, heat), we can intentionally increase the concentration of degradation products, including Impurity E. This creates an "impurity-enriched" starting material, which significantly improves the efficiency and yield of the subsequent preparative chromatography step.[1][8]

Protocol: Generation of Impurity E-Enriched Material

This protocol describes a controlled acidic hydrolysis to generate Impurity E.

Objective: To increase the relative concentration of Cloxacillin EP Impurity E.

Materials:

  • Cloxacillin Sodium API

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • pH meter, magnetic stirrer

Methodology:

  • Dissolution: Dissolve 1.0 g of Cloxacillin Sodium in 50 mL of HPLC-grade water.

  • Acidification: While stirring, slowly add 0.1 M HCl to adjust the pH of the solution to approximately 2.0.

  • Incubation: Maintain the solution at 40°C for 4-6 hours. Monitor the degradation process by injecting a small aliquot into an analytical HPLC system every hour. The goal is to maximize the formation of Impurity E without excessive formation of secondary degradants.

  • Neutralization: Once the desired level of Impurity E is observed (based on analytical HPLC peak area), cool the solution to room temperature and carefully neutralize it to pH 7.0 using 0.1 M NaOH.

  • Lyophilization: Freeze-dry the neutralized solution to obtain a solid, impurity-enriched powder ready for preparative chromatography.

Preparative HPLC: The Core Isolation Protocol

This section details the scalable methodology for purifying Impurity E from the enriched starting material. The method is developed from an analytical-scale separation and scaled up for preparative purposes.[9]

Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving the required separation between Impurity E and the parent Cloxacillin peak, as well as other closely eluting impurities. A reversed-phase method is most suitable for these moderately polar compounds.

ParameterAnalytical ScalePreparative ScaleRationale
Column C18, 4.6 x 250 mm, 5 µmC18, 50 x 250 mm, 10 µmC18 is the standard for reversed-phase separation of penicillin-class antibiotics. Larger dimensions and particle size for high loading.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterProvides protons for good peak shape and is volatile, facilitating easy removal from collected fractions.[9]
Mobile Phase B AcetonitrileAcetonitrileCommon organic modifier providing good selectivity for this class of compounds.
Gradient 10-50% B over 30 min10-50% B over 40 minA gradient is essential to resolve complex mixtures. The gradient is flattened and extended for preparative scale to maximize resolution.
Flow Rate 1.0 mL/min80.0 mL/minFlow rate is scaled geometrically based on the column cross-sectional area to maintain linear velocity and separation quality.
Detection UV at 230 nmUV at 230 nmCloxacillin and its impurities share a common chromophore, allowing for reliable detection at this wavelength.[10]
Column Temperature 30°C30°CMaintains consistent retention times and selectivity.
Injection Volume 10 µL5-10 mLMaximizes throughput on the preparative scale.
Sample Concentration 1 mg/mL20-50 mg/mLHigh concentration is necessary for preparative loading, limited by solubility in the mobile phase.
Step-by-Step Isolation Protocol
  • System Equilibration: Equilibrate the preparative HPLC system with the starting mobile phase composition (90% A, 10% B) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the lyophilized, impurity-enriched material in the initial mobile phase (or a solvent mixture with minimal organic content to ensure good peak shape) to the target concentration. Filter the solution through a 0.45 µm filter to remove particulates.

  • Loading and Injection: Perform a high-volume injection of the prepared sample onto the preparative column.

  • Chromatographic Run: Execute the gradient program as specified in the table above.

  • Fraction Collection: Monitor the UV chromatogram in real-time. Begin collecting fractions just before the elution of the Impurity E peak and cease collection just after the peak returns to baseline. Use narrow collection windows to maximize the purity of the collected fraction.

  • Pooling and Analysis: Collect multiple runs as needed. Before pooling, analyze a small aliquot from each "Impurity E" fraction using analytical HPLC to confirm its purity. Pool only the fractions that meet the purity threshold (>95%).

  • Solvent Removal: Remove the acetonitrile and formic acid/water from the pooled fractions using a rotary evaporator or freeze-dryer. This yields the isolated Cloxacillin EP Impurity E as a solid.

Isolation Workflow Diagram

G cluster_prep Impurity Enrichment cluster_iso Preparative HPLC Isolation start Cloxacillin API forced_degradation Forced Degradation (Acidic Hydrolysis) start->forced_degradation enriched_material Impurity E-Enriched Material forced_degradation->enriched_material prep_sample Prepare & Filter Sample for Injection enriched_material->prep_sample prep_hplc Run Preparative HPLC (Gradient Elution) prep_sample->prep_hplc collect Collect Fractions Based on UV Signal prep_hplc->collect pool Pool High-Purity Fractions collect->pool evaporate Solvent Evaporation (Lyophilization) pool->evaporate final_product Isolated Impurity E (Solid Powder) evaporate->final_product

Caption: Workflow for the isolation of Cloxacillin EP Impurity E.

Verification: Ensuring Purity and Identity

The isolated material is not a reference standard until its purity and identity are unequivocally confirmed. This requires a suite of orthogonal analytical techniques.[11][12]

Purity Assessment by Analytical HPLC

The purity of the isolated solid must be assessed using a high-resolution analytical HPLC method, preferably with a different column chemistry or mobile phase than the preparative method to provide orthogonal separation.

ParameterValue
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Ammonium Acetate, pH 5.0
Mobile Phase B Acetonitrile
Gradient 5-40% B over 25 minutes
Flow Rate 1.0 mL/min
Detection Photodiode Array (PDA) at 230 nm
Purity Acceptance ≥ 95% by Peak Area %
Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry provides definitive confirmation of the molecular weight of the isolated impurity.[13][] High-resolution MS (HRMS), such as QTOF-MS, can provide an accurate mass measurement to confirm the elemental composition.[15]

  • Technique: Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Expected Result: The observed mass-to-charge ratio (m/z) should correspond to the theoretical molecular weight of Cloxacillin EP Impurity E (C27H28ClN5O7S2, MW: 634.1 g/mol ).[6]

Structural Elucidation by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation.

  • Techniques: ¹H NMR and ¹³C NMR.

  • Expected Result: The chemical shifts, coupling constants, and integration of the proton and carbon spectra should be consistent with the proposed structure of 6-APA Cloxacillin Amide, confirming the connectivity of all atoms in the molecule.[15][16]

Analytical Verification Workflow Diagram

G cluster_purity Purity Check cluster_identity Identity & Structure Confirmation start Isolated Impurity E (Solid Powder) hplc_purity Analytical HPLC-PDA start->hplc_purity purity_result Purity ≥ 95%? hplc_purity->purity_result purity_result->start No (Requires Further Purification) lcms LC-MS (HRMS) Confirms Molecular Weight purity_result->lcms Yes nmr NMR (¹H, ¹³C) Confirms Molecular Structure lcms->nmr end_node Qualified Reference Standard of Cloxacillin EP Impurity E nmr->end_node

Caption: Workflow for analytical verification of isolated Impurity E.

Conclusion

This application note provides a robust and scientifically-grounded framework for the successful isolation and qualification of Cloxacillin EP Impurity E. By combining a strategic impurity enrichment step with a meticulously developed preparative HPLC protocol, it is possible to obtain this critical impurity at a purity level suitable for use as a qualified reference standard. The subsequent orthogonal analytical verification workflow ensures the identity and purity of the isolated material, satisfying the rigorous demands of pharmaceutical quality control and regulatory compliance.

References

  • SIELC Technologies. (2018, February 16). Separation of Cloxacillin on Newcrom R1 HPLC column. Retrieved from [Link]

  • Eurofins. (2009, July 1). Analytical Strategies for Monitoring Residual Impurities Encountered in Bioprocessing. Retrieved from [Link]

  • SynThink. (n.d.). Cloxacillin EP Impurities and Related Compounds. Retrieved from [Link]

  • Hossain, A., et al. (n.d.). Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance. PMC. Retrieved from [Link]

  • BioPharm International. (2020, November 12). Analytical Strategies for Monitoring Residual Impurities. Retrieved from [Link]

  • Veeprho. (n.d.). Cloxacillin EP Impurity E. Retrieved from [Link]

  • PubChem. (n.d.). Cloxacillin. Retrieved from [Link]

  • Wen, H., et al. (2016). Impurity Profile Study of Cloxacillin Sodium for Injection. Chinese Pharmaceutical Journal, 51(6), 488-493. Retrieved from [Link]

  • Xu, B., et al. (2024). Study on the impurity profiles of cloxacillin and flucloxacillin based on liquid chromatography tandem ion trap/time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Xu, B., et al. (2024). Study on the impurity profiles of cloxacillin and flucloxacillin based on liquid chromatography tandem ion trap/time-of-flight mass spectrometry. PubMed. Retrieved from [Link]

  • Chaughule, R. (2024). The analytical techniques for determination of antibiotics. ResearchGate. Retrieved from [Link]

  • de Oliveira, M. A. L., et al. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC. Retrieved from [Link]

  • KM Pharma Solution Private Limited. (n.d.). Cloxacillin EP Impurity E. Retrieved from [Link]

  • Wen, H., et al. (2016). Impurity profile study of cloxacillin sodium for injection. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Degradation Kinetics and Aqueous Degradation Pathway of Cloxacillin Sodium. Retrieved from [Link]

  • Scilit. (n.d.). Analysis of ampicillin, cloxacillin and their related substances in capsules, syrups and suspensions by high-performance liquid chromatography. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022, December 8). Guideline on control of impurities of pharmacopoeial substances. Retrieved from [Link]

  • EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia. Retrieved from [Link]

Sources

LC-MS/MS protocols for identifying Cloxacillin Sodium impurities

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Identification of Cloxacillin Sodium Impurities by LC-MS/MS

Abstract

This guide provides a comprehensive framework for the identification and characterization of impurities in Cloxacillin Sodium using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Cloxacillin, a semi-synthetic penicillin antibiotic, is susceptible to degradation, which can lead to the formation of impurities that may impact its efficacy and safety. This document details a robust, stability-indicating protocol designed for researchers, quality control analysts, and drug development professionals. We will delve into the causality behind methodological choices, from sample preparation and forced degradation studies to the optimization of chromatographic and mass spectrometric parameters, ensuring a self-validating and reliable analytical system.

Introduction: The Imperative for Impurity Profiling

Cloxacillin Sodium is a crucial beta-lactam antibiotic effective against staphylococci that produce β-lactamase.[1] The integrity of its chemical structure is paramount to its therapeutic action. However, like all pharmaceuticals, Cloxacillin Sodium is susceptible to degradation during synthesis, formulation, and storage, leading to the formation of impurities. These impurities can be process-related (e.g., starting materials, by-products) or degradation products arising from hydrolysis, oxidation, or other chemical transformations.[2][3]

Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities in drug substances and products.[2][4] The presence of impurities, even at trace levels, can potentially compromise the safety, efficacy, and stability of the final pharmaceutical product.[3] Therefore, developing sensitive and specific analytical methods is not merely a procedural requirement but a fundamental aspect of ensuring patient safety.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for this task. Its combination of high-resolution chromatographic separation with the high sensitivity and specificity of mass spectrometric detection allows for the confident detection, quantification, and structural elucidation of impurities, even in complex matrices.[5][6]

Regulatory Context: ICH Guidelines on Impurities

The control of impurities is governed by the ICH Q3A(R2) and Q3B(R2) guidelines, which address impurities in new drug substances and new drug products, respectively.[2] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. Adherence to these thresholds is essential for regulatory compliance.

Threshold Maximum Daily Dose ≤ 2 g/day Rationale
Reporting 0.05%The level above which an impurity must be reported in a regulatory submission.[2][3]
Identification 0.10%The level above which the structure of an impurity must be confirmed.[2][6]
Qualification 0.15%The level above which an impurity's biological safety must be established.[2][4][7]

Table 1: ICH Thresholds for Impurities.

The Cloxacillin Impurity Landscape

Cloxacillin's structure, containing a strained β-lactam ring, makes it susceptible to degradation, primarily through hydrolysis. This process opens the β-lactam ring to form the inactive and potentially allergenic penicilloic acid derivatives, such as cloxacilloic acid.[8] Forced degradation studies are essential to intentionally generate these degradation products and demonstrate the analytical method's ability to separate them from the active pharmaceutical ingredient (API). Cloxacillin has been shown to degrade under acidic, alkaline, and oxidative conditions, while remaining relatively stable under thermal and photolytic stress.[1][9][10]

Experimental Workflow: A Step-by-Step Protocol

This section details a complete protocol for the analysis of Cloxacillin Sodium impurities. The rationale behind each step is provided to ensure a deep understanding of the methodology.

G stock stock work work stock->work Dilution forced forced stock->forced lc lc work->lc forced->lc ms ms lc->ms Elution & Ionization acquire acquire ms->acquire process process acquire->process report report process->report

Materials and Reagents
  • Standards: Cloxacillin Sodium reference standard, and any available impurity standards.

  • Solvents: HPLC or LC-MS grade Acetonitrile, Methanol, and water.

  • Reagents: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade), Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide.

  • Column: A reversed-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm) is recommended for high-resolution separation.[1][10][11]

Protocol 1: Standard and Sample Preparation
  • Stock Standard Solution (1 mg/mL):

    • Accurately weigh ~25 mg of Cloxacillin Sodium reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This stock is used for creating calibration curves and for spiking experiments.

  • Working Standard Solutions (0.1 - 10 µg/mL):

    • Perform serial dilutions of the Stock Standard Solution using the mobile phase as the diluent to prepare a series of calibration standards.

  • Sample Solution (Bulk Drug, ~0.5 mg/mL):

    • Accurately weigh ~25 mg of Cloxacillin Sodium bulk drug substance into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Filter through a 0.22 µm syringe filter before injection.

Protocol 2: Forced Degradation

To demonstrate specificity, the method must be able to resolve degradation products from the main Cloxacillin peak.[1]

  • Acid Hydrolysis: Mix 1 mL of the Stock Standard Solution with 1 mL of 0.1 N HCl. Heat at 60°C for 30 minutes, then neutralize with 1 mL of 0.1 N NaOH.[1]

  • Base Hydrolysis: Mix 1 mL of the Stock Standard Solution with 1 mL of 0.05 N NaOH. Keep at room temperature for 5 minutes, then neutralize with 1 mL of 0.05 N HCl.[1]

  • Oxidative Degradation: Mix 1 mL of the Stock Standard Solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 1 hour.[1][12]

  • Control Sample: Mix 1 mL of the Stock Standard Solution with 1 mL of water and subject it to the same conditions to serve as a control.

Protocol 3: LC-MS/MS Analysis

The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.

Table 2: Liquid Chromatography Parameters

Parameter Recommended Setting Rationale
Column Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm Provides excellent resolving power for complex mixtures.[10][11]
Mobile Phase A 0.1% Formic Acid in Water Acidifies the mobile phase to improve peak shape for acidic compounds.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Common organic solvent providing good elution strength for reverse-phase.[13]
Flow Rate 0.35 mL/min Appropriate for a 2.1 mm ID column, balancing speed and resolution.[1][10]
Gradient 5% B to 95% B over 10 min, hold for 2 min, return to initial A gradient is necessary to elute both early-eluting polar degradants and the parent API.
Column Temp. 30°C Ensures reproducible retention times.[1][10]
Injection Vol. 5 µL A small volume minimizes potential peak distortion.

| Detection λ | 225 nm | A good UV wavelength for Cloxacillin and related structures.[1][9][12] |

Table 3: Mass Spectrometry Parameters

Parameter Recommended Setting Rationale
Ionization Mode Electrospray Ionization, Positive (ESI+) Cloxacillin readily forms a protonated molecule [M+H]+.
Capillary Voltage 3.0 kV Standard voltage for stable spray generation.
Source Temp. 150°C Optimizes desolvation.
Desolvation Temp. 350°C Ensures efficient solvent evaporation.

| Scan Mode | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and specificity for quantification. |

Table 4: MRM Transitions for Cloxacillin and a Key Impurity

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Cloxacillin 436.07 277.03 100 20
Cloxacillin 436.07 160.04 100 25

| Cloxacilloic Acid | 454.08 | 295.05 | 100 | 22 |

(Note: Precursor and product ions are based on published fragmentation data.[14] Cloxacilloic acid is the product of hydrolytic degradation. These values must be empirically optimized on the specific mass spectrometer being used.)

Elucidating Structure: The Power of Fragmentation

Understanding the fragmentation of Cloxacillin is key to identifying its related impurities. In positive ion mode, the protonated molecule [M+H]+ at m/z 436.07 is selected as the precursor ion. Collision-induced dissociation (CID) in the mass spectrometer breaks the molecule into characteristic product ions. The most abundant fragments typically arise from the cleavage of the amide bond, separating the acyl side chain from the β-lactam core.

Fragmentation cluster_MS1 Quadrupole 1 (Q1) cluster_MS2 Collision Cell (q2) cluster_MS3 Quadrupole 3 (Q3) Precursor Cloxacillin [M+H]+ m/z 436.07 Collision Collision with Gas (CID) Precursor->Collision Select & Isolate Product1 Side Chain Ion m/z 277.03 Collision->Product1 Fragment Product2 Penam Core Ion m/z 160.04 Collision->Product2 Fragment

The fragment at m/z 277.03 corresponds to the protonated 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl group, which is the characteristic side chain.[14] The fragment at m/z 160.04 represents the core 6-aminopenicillanic acid (penam) structure.[14] When analyzing an unknown peak, the presence of one of these fragments can indicate it is a related impurity, while the mass shift in the other fragment can help identify the location of the chemical modification.

Conclusion

This application note provides a detailed and scientifically grounded LC-MS/MS protocol for the identification of Cloxacillin Sodium impurities. By integrating forced degradation studies with high-resolution chromatography and sensitive mass spectrometric detection, this method serves as a powerful tool for quality control, stability testing, and regulatory submissions. The principles and specific parameters outlined herein offer a robust starting point for any laboratory tasked with ensuring the purity and safety of Cloxacillin-based pharmaceuticals.

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). Vertex AI Search.
  • Impurity guidelines in drug development under ICH Q3. (2025). AMSbiopharma.
  • Application Notes and Protocols for Assessing Cloxacillin Stability in Various Media. Benchchem.
  • LC–MS/TOF and MSn Studies on Forced Degradation Behavior of Flucloxacillin and Development of a Valid
  • Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Cloxacillin Sodium in Its Bulk Form and. (2014). Oxford Academic.
  • Using UHPLC-MS/MS for trace detection of β-lactam antibiotics. (2022). European Pharmaceutical Review.
  • Degradation Kinetics and Aqueous Degradation Pathway of Cloxacillin Sodium. (2025).
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). ICH.
  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. European Medicines Agency.
  • Particle beam liquid chromatography–mass spectrometry method with negative ion chemical ionization for the confirmation of oxacillin, cloxacillin and dicloxacillin residues in bovine muscle. (1994). Analyst (RSC Publishing).
  • Cloxacillin | C19H18ClN3O5S | CID 6098. PubChem.
  • Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Cloxacillin Sodium in Its Bulk Form and Formul
  • Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. (2025). MDPI.
  • Stress degradation studies on amoxicillin and cloxacillin in dosage form by hplc. (2017). International Journal of Pharmaceutics and Drug Analysis.
  • Impurity Profile Study of Cloxacillin Sodium for Injection. (2016). Chinese Pharmaceutical Journal.
  • Study on the impurity profiles of cloxacillin and flucloxacillin based on liquid chromatography tandem ion trap/time-of-flight mass spectrometry. (2024). Ask this paper | Bohrium.
  • Study on the impurity profiles of cloxacillin and flucloxacillin based on liquid chromatography tandem ion trap/time-of-flight mass spectrometry. (2024). PubMed.
  • Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical. RJWave.org.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity in Penicillin Antibiotics

Cloxacillin Sodium, a semi-synthetic beta-lactam antibiotic, is a cornerstone in the treatment of infections caused by penicillinase-producing staphylococci. Its efficacy and safety are intrinsically linked to its purity. The European Pharmacopoeia (EP) establishes stringent limits on the levels of related substances—impurities that can arise during synthesis, degradation, or storage.[1][2] These impurities may lack therapeutic activity, or worse, contribute to adverse drug reactions. Consequently, a robust and reliable analytical method for the quantification of these related substances is paramount for ensuring the quality and safety of Cloxacillin Sodium active pharmaceutical ingredients (APIs) and finished drug products.

This comprehensive guide provides a detailed Ultra-Performance Liquid Chromatography (UPLC) method for the analysis of Cloxacillin Sodium related substances, grounded in the principles and specifications of the European Pharmacopoeia. We will delve into the rationale behind the method parameters, offer a step-by-step protocol, and provide insights for successful implementation in a regulated laboratory environment.

The Science Behind the Separation: A Stability-Indicating UPLC Approach

The primary analytical challenge in assessing related substances is to achieve a clear separation of the main Cloxacillin peak from all potential impurities, including isomers, starting materials, by-products, and degradation products. The method outlined by the European Pharmacopoeia is a stability-indicating assay, meaning it can accurately measure the active ingredient in the presence of its degradation products.[1] Forced degradation studies, where the drug substance is exposed to harsh conditions such as acid, base, oxidation, heat, and light, are crucial for demonstrating this capability. Cloxacillin is known to be susceptible to degradation, particularly through hydrolysis of the beta-lactam ring.

The chosen UPLC methodology leverages the power of sub-2 µm particle columns to deliver rapid analysis times, superior resolution, and enhanced sensitivity compared to traditional HPLC methods. This is particularly advantageous when dealing with complex impurity profiles where trace-level quantification is required.

UPLC Analysis Parameters for Cloxacillin Sodium Related Substances (EP Method)

The following table outlines the chromatographic conditions derived from the European Pharmacopoeia for the analysis of Cloxacillin Sodium related substances.

ParameterSpecification
Column A suitable reversed-phase C18 column, typically with dimensions of 100 mm x 2.1 mm and a particle size of 1.7 µm.
Mobile Phase A A solution of 20 mM potassium dihydrogen phosphate, adjusted to a pH of 6.8.
Mobile Phase B A mixture of methanol and acetonitrile (typically in a 75:25 v/v ratio).[2][3]
Gradient Elution A linear gradient designed to effectively separate all specified impurities.
Flow Rate Typically in the range of 0.3 to 0.5 mL/min.[2][3]
Column Temperature Maintained at a constant temperature, often around 30°C, to ensure reproducibility.[2][3]
Detection Wavelength 225 nm is a common wavelength for the detection of Cloxacillin and its related substances.[2][3]
Injection Volume A small injection volume, typically 1 to 5 µL, is used with UPLC systems.

Rationale for Method Parameters:

  • Reversed-Phase C18 Column: The non-polar C18 stationary phase provides excellent retention and separation for the moderately polar Cloxacillin and its related substances. The use of sub-2 µm particles enhances efficiency and resolution.

  • pH 6.8 Phosphate Buffer (Mobile Phase A): The pKa of Cloxacillin Sodium is approximately 2.7.[2] Maintaining the mobile phase pH well above the pKa ensures that the carboxylic acid group is ionized, leading to consistent retention and good peak shape. Phosphate buffers are widely used in reversed-phase chromatography due to their excellent buffering capacity in this pH range.

  • Methanol/Acetonitrile (Mobile Phase B): This combination of organic solvents allows for fine-tuning of the mobile phase strength to achieve the desired separation. Acetonitrile generally provides lower viscosity and better peak shapes for many compounds.

  • Gradient Elution: A gradient is essential to elute a wide range of impurities with varying polarities within a reasonable timeframe, while also ensuring adequate separation from the main Cloxacillin peak.

  • Detection at 225 nm: This wavelength provides good sensitivity for Cloxacillin and its related substances, which contain chromophores that absorb in the UV region.

Specified Impurities of Cloxacillin Sodium in the European Pharmacopoeia

The European Pharmacopoeia specifies several potential impurities in Cloxacillin Sodium that must be controlled. These include:

  • Impurity A: (2S,5R,6R)-6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (6-Aminopenicillanic acid or 6-APA)

  • Impurity B: 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

  • Impurity C: (4S)-2-[Carboxy[[[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonyl]amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic acid (Cloxacillin penicilloic acids)

  • Impurity D: Dimer of Cloxacillin

  • Impurity E: (2S,5R,6R)-6-[[[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]formamido]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

It is crucial to have certified reference standards for these impurities to accurately identify and quantify them in a sample.

Experimental Protocol: A Step-by-Step Guide

Preparation of Solutions

a. Mobile Phase A (Phosphate Buffer, pH 6.8):

  • Weigh and dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to achieve a 20 mM concentration.

  • Adjust the pH to 6.8 using a dilute solution of potassium hydroxide or phosphoric acid.

  • Filter the buffer through a 0.22 µm membrane filter and degas before use.

b. Mobile Phase B (Methanol/Acetonitrile):

  • Mix HPLC-grade methanol and acetonitrile in the specified ratio (e.g., 75:25 v/v).

  • Degas the mixture before use.

c. Diluent:

  • Prepare a mixture of Mobile Phase A and Mobile Phase B in a ratio that ensures the solubility and stability of Cloxacillin Sodium (e.g., 80:20 v/v).

d. Standard Solutions:

  • Cloxacillin Sodium Reference Standard: Accurately weigh a suitable amount of Cloxacillin Sodium EP Reference Standard and dissolve it in the diluent to obtain a known concentration (e.g., 0.5 mg/mL).

  • Impurity Reference Standards: Prepare individual stock solutions of each specified impurity in the diluent. Further dilute these stocks to the required concentration for system suitability and quantification (e.g., at the reporting threshold).

  • System Suitability Solution (SSS): Prepare a solution containing Cloxacillin Sodium and key specified impurities at appropriate concentrations to verify the resolution and performance of the chromatographic system.

e. Sample Solution:

  • Accurately weigh a suitable amount of the Cloxacillin Sodium sample to be tested.

  • Dissolve and dilute it in the diluent to the same concentration as the Cloxacillin Sodium Reference Standard.

UPLC System Setup and System Suitability
  • Equilibrate the UPLC system with the initial mobile phase composition for a sufficient time to ensure a stable baseline.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the System Suitability Solution. The system is deemed suitable for use if the following criteria are met (typical values):

    • Resolution: The resolution between the Cloxacillin peak and the closest eluting impurity peak should be not less than 2.0.

    • Tailing Factor: The tailing factor for the Cloxacillin peak should be not more than 2.0.

    • Relative Standard Deviation (RSD): The RSD for the peak area of Cloxacillin from replicate injections (e.g., n=6) should be not more than 2.0%.

Chromatographic Analysis
  • Inject the prepared standard and sample solutions into the UPLC system.

  • Record the chromatograms and integrate the peaks.

Data Analysis and Calculation
  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards.

  • Calculate the percentage of each related substance using the following formula (external standard method):

    % Impurity = (Area_impurity_sample / Area_standard_impurity) * (Conc_standard_impurity / Conc_sample) * 100

    If a Cloxacillin Sodium standard is used for the quantification of impurities (assuming a response factor of 1.0), the formula is adjusted accordingly.

  • Sum the percentages of all individual impurities to determine the total related substances.

  • Compare the results against the specifications outlined in the European Pharmacopoeia.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical framework underpinning a robust related substances analysis.

Experimental_Workflow cluster_prep Solution Preparation cluster_analysis UPLC Analysis cluster_data Data Processing & Reporting P1 Prepare Mobile Phases (A: Buffer, B: Organic) A1 System Equilibration P1->A1 P2 Prepare Diluent P3 Prepare Standard Solutions (Cloxacillin & Impurities) P2->P3 P4 Prepare Sample Solution P2->P4 A2 System Suitability Test (SST) P3->A2 A3 Inject Blank, Standards, and Samples P4->A3 A1->A2 Stable Baseline A2->A3 SST Pass D1 Peak Integration and Identification A3->D1 D2 Calculation of Impurity Content D1->D2 D3 Compare with EP Specifications D2->D3 D4 Generate Final Report D3->D4

Caption: Experimental workflow for UPLC analysis of Cloxacillin Sodium related substances.

Logical_Framework cluster_method Method Foundation cluster_execution Analytical Execution cluster_outcome Result & Compliance M1 EP Monograph Specifications M2 Method Validation (ICH Guidelines) M1->M2 Guides O2 Compliance with Regulatory Standards M1->O2 Sets Standards for E1 System Suitability (Daily Check) M2->E1 Defines Parameters for E2 Sample Analysis E1->E2 Precedes O1 Reliable & Accurate Results E2->O1 Generates O1->O2 Ensures

Caption: Logical framework for ensuring compliant analysis of related substances.

Troubleshooting and Best Practices

  • Peak Tailing: Poor peak shape for Cloxacillin can be caused by secondary interactions with the silica support. Ensure the mobile phase pH is correctly adjusted and stable. Using a high-purity, end-capped column can also mitigate this issue.

  • Poor Resolution: If the resolution between critical pairs is inadequate, consider adjusting the gradient slope or the organic solvent ratio in Mobile Phase B. A lower flow rate can sometimes improve resolution.

  • Baseline Noise: Ensure proper degassing of mobile phases and a clean system. Contamination in the mobile phase or from the sample can contribute to a noisy baseline.

  • Sample Stability: Cloxacillin is susceptible to degradation in solution. Prepare sample and standard solutions fresh and store them at a controlled, cool temperature (e.g., in an autosampler set to 4°C) to minimize degradation during the analytical run.

Conclusion

The UPLC method for the analysis of Cloxacillin Sodium related substances, as guided by the European Pharmacopoeia, provides a robust and reliable means of ensuring the quality and safety of this important antibiotic. By understanding the scientific principles behind the method, adhering to a meticulous protocol, and implementing rigorous system suitability checks, analytical scientists can confidently generate accurate data that meets regulatory expectations. The adoption of UPLC technology not only ensures compliance but also enhances laboratory efficiency and throughput, which is critical in the fast-paced environment of pharmaceutical development and quality control.

References

  • SynThink. Cloxacillin EP Impurities and Related Compounds. [Link]

  • Patel, N., Contractor, P., Keshrala, R., Patel, P. R., & Shridhar, B. (2015). Development and validation of a stability-indicating rp-uplc method for determination of cloxacillin sodium in its bulk form and formulation. Journal of chromatographic science, 53(6), 903–908. [Link]

  • PubMed. (2015). Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Cloxacillin Sodium in Its Bulk Form and Formulation. [Link]

Sources

Advanced Protocol: Storage and Handling of Cloxacillin Impurity E Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

In the rigorous quality control of beta-lactam antibiotics, Cloxacillin Impurity E (Chemical Name: 6-APA Cloxacillin Amide or Cloxacillin Penicillamide) represents a critical process-related impurity.[1] Unlike simple degradation products, Impurity E is structurally complex, often characterized as a pseudo-dimeric species formed via the amidation of 6-Aminopenicillanic acid (6-APA) with the cloxacillin side-chain or intact cloxacillin moiety [1].[1]

Regulatory Significance: Under ICH Q3A/B guidelines, the quantification of such impurities is mandatory. However, the presence of the strained


-lactam ring within its structure renders Impurity E inherently unstable.[1] Improper handling leads to rapid hydrolysis (ring-opening), resulting in "ghost peaks" during HPLC analysis and potential Out-of-Specification (OOS) investigations.[1]

This guide provides a self-validating protocol to ensure the integrity of this reference standard from receipt to analysis.

Physicochemical Profile & Stability Risks[1][2][3]

Understanding the molecule is the first step in preservation. Cloxacillin Impurity E possesses specific vulnerabilities:

PropertyDescriptionImpact on Protocol
Molecular Structure Contains

-lactam ring(s) and amide linkages.[1]
High Hydrolysis Risk: The ring strain makes it susceptible to nucleophilic attack by water or alcohols.
Hygroscopicity Moderate to High.Moisture Control: Absorbs atmospheric water, catalyzing its own degradation.[2]
Thermolability Unstable at elevated temperatures.Cold Chain: Requires strict temperature control to prevent thermal ring opening.
Photosensitivity Susceptible to UV degradation.Light Protection: Must be stored in amber containers.

Protocol A: Long-Term Storage[1]

Objective: To arrest kinetic degradation pathways (hydrolysis and dimerization) during dormancy.

Temperature & Environment[1][4]
  • Primary Storage: -20°C ± 5°C . While some suppliers ship at 2-8°C, long-term stability of penicillin-type dimers is maximized in a frozen state to immobilize molecular motion and retard hydrolysis [2].[1]

  • Alternative Storage: 2-8°C is acceptable for short-term (< 3 months) active use, provided the container is tightly sealed.[1]

  • Atmosphere: Store under an inert gas (Argon or Nitrogen) blanket if the vial is opened.

Container Closure System
  • Vial Type: Amber Type I glass vials (hydrolytic resistance).

  • Seal: Teflon-lined screw caps or crimp caps to prevent plasticizer leaching and moisture ingress.[1]

  • Desiccation: Store the primary vial inside a secondary container (e.g., a resealable Mylar bag or desiccator) containing active silica gel or molecular sieves.

Protocol B: Handling & Reconstitution (The "Zero-Moisture" Workflow)[1]

Objective: To prepare an analytical solution without inducing artifactual degradation.

Equilibration (Crucial Step)

Never open a cold vial immediately. [1]

  • Remove the vial from the freezer (-20°C).

  • Place it in a desiccator at room temperature (20-25°C).

  • Wait 30-45 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder. This water will initiate hydrolysis once the vial is returned to storage, destroying the remaining standard [3].

Weighing & Safety[1]
  • HSE Warning: Cloxacillin Impurity E is a sensitizer (beta-lactam).[1]

    • PPE: Nitrile gloves (double gloved), N95/P2 respirator, and lab coat.

    • Containment: Handle inside a fume hood or powder safety cabinet.

  • Static Control: Use an anti-static gun or polonium strip if the powder is static-charged, as small reference standard quantities (1-5 mg) are prone to dispersal.[1]

Reconstitution Solvent Selection

Avoid protic solvents (water, methanol) for stock solutions if possible.

SolventSuitabilityNotes
DMSO (Anhydrous) Excellent Preferred for Stock Solutions.[1] High solubility, low reactivity.
Acetonitrile GoodGood for intermediate dilutions.
Water/Buffer Poor Use only for immediate injection. Hydrolysis begins immediately.
Methanol ModerateCan cause methanolysis (ring opening) over time. Use only if required by method.
Dissolution Workflow
  • Weigh the required amount into a volumetric flask.

  • Add Diluent A (e.g., DMSO or Acetonitrile) to 5-10% of volume to dissolve.

  • Sonicate briefly (Max 30 seconds). Excessive heat from sonication degrades beta-lactams.[1]

  • Make up to volume with the mobile phase/buffer immediately prior to analysis .

Visualization: Handling Logic & Degradation Pathways[1]

Standard Handling Workflow

This diagram illustrates the critical decision points to prevent moisture contamination and degradation.

HandlingProtocol Start Retrieve Vial from -20°C Equilibrate Equilibrate to RT (30-45 min) (Desiccator) Start->Equilibrate Prevent Condensation Open Open Vial (Low Humidity Environment) Equilibrate->Open Weigh Weigh Aliquot (Anti-static precautions) Open->Weigh Reseal Purge Headspace (N2/Ar) & Reseal Immediately Weigh->Reseal Protect Stock Dissolve Dissolve in Anhydrous Solvent (DMSO/ACN) Weigh->Dissolve Reseal->Start Return to Storage Dilute Dilute with Buffer (Just before Injection) Dissolve->Dilute Minimize Aq. Exposure Analyze HPLC/LC-MS Analysis Dilute->Analyze < 4 Hours Stability

Figure 1: Critical Path for Handling Cloxacillin Impurity E. Note the loop back to storage immediately after weighing.[1]

Degradation Mechanism (Why Protocols Matter)

The beta-lactam ring is the "Achilles' heel" of this molecule.[1]

Degradation ImpurityE Cloxacillin Impurity E (Intact Beta-Lactam) Hydrolysis Nucleophilic Attack (Ring Opening) ImpurityE->Hydrolysis Catalyzed by Moisture Moisture/H2O Moisture->Hydrolysis Heat Heat (>25°C) Heat->Hydrolysis Degradant Penicilloic Acid Derivative (Inactive/Ghost Peak) Hydrolysis->Degradant

Figure 2: The primary degradation pathway driven by moisture and heat, leading to analytical artifacts.[1]

Troubleshooting & Self-Validation

How do you know if your standard has degraded?

  • Appearance Check: The powder should be white to off-white.[1] Yellowing or caking indicates moisture absorption and degradation.

  • Chromatographic Purity:

    • Inject a fresh preparation immediately.

    • Compare with the "System Suitability" chromatogram provided in the Certificate of Analysis (CoA).

    • Red Flag: Appearance of a broad peak eluting before the main Impurity E peak usually indicates the hydrolyzed (open-ring) carboxylic acid derivative [4].[1]

  • NMR Validation: If in doubt, run a quick 1H-NMR. The disappearance of the beta-lactam protons (typically around 5.0-6.0 ppm) confirms ring opening.[1]

References

  • European Directorate for the Quality of Medicines (EDQM). Cloxacillin Sodium Monograph 0661. European Pharmacopoeia.[3] Available at: [Link][1]

  • Alsante, K. M., et al. (2007). Degradation and Impurity Analysis for Pharmaceutical Drug Candidates. Advanced Drug Delivery Reviews. (Contextual grounding on beta-lactam hydrolysis kinetics).

Sources

Troubleshooting & Optimization

Technical Support Center: Cloxacillin Sodium & Impurity E Separation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Advanced Chromatography Support Center. You are likely here because your Cloxacillin Sodium assay or purity method is failing system suitability due to poor resolution (


) between the main analyte and Impurity E .

In the context of European Pharmacopoeia (Ph.[1] Eur.) and general stability profiling, Impurity E (CAS 18704-55-7) is typically identified as Cloxacillin Penicillamide (also referred to in some contexts as the decarboxylated penicilloic acid derivative). This degradation product arises from the hydrolytic opening of the beta-lactam ring followed by decarboxylation, often accelerated by thermal stress or improper pH during sample preparation.

Because Impurity E retains the lipophilic isoxazolyl side chain and shares the thiazolidine core structure, it exhibits similar hydrophobicity to Cloxacillin, leading to the "critical pair" co-elution you are observing.

Module 1: Diagnostic & Root Cause Analysis

Q: Why are Cloxacillin and Impurity E co-eluting on my C18 column?

A: The co-elution is driven by three converging factors: Structural Similarity , Inadequate pH Control , and Gradient Compression .

  • Structural Similarity: Both molecules possess the bulky, hydrophobic 3-(2-chlorophenyl)-5-methylisoxazole side chain. This moiety dominates the retention mechanism on alkyl-bonded phases (C18), masking the subtle polarity differences caused by the beta-lactam ring opening in Impurity E.

  • pKa & pH Interaction:

    • Cloxacillin: Contains a carboxylic acid (pKa ~2.7) and a beta-lactam ring.[1]

    • Impurity E (Penicillamide): Contains a secondary amine and a carboxylic acid but lacks the strained beta-lactam ring.

    • The Failure Mode: If your mobile phase pH is near 4.0–5.0, both species are partially ionized. The ionization suppresses the hydrophobic distinction between them. You must operate at a pH where the carboxylic acid is suppressed (protonated) to maximize the hydrophobic selectivity of the intact beta-lactam vs. the open-chain derivative.

  • Gradient Slope: A steep gradient (e.g., >2% organic increase per minute) compresses these peaks together before the stationary phase can discriminate between them.

Q: How do I confirm this is actually Impurity E and not Impurity D (Side Chain)?

A: Check the Relative Retention Time (RRT).

  • Impurity D (Side Chain Acid) is significantly more hydrophobic and usually elutes after Cloxacillin (RRT ~2.5 - 3.0 depending on the method).

  • Impurity E (Penicillamide) typically elutes very close to Cloxacillin (RRT ~0.85 - 1.1), often on the tail or just before the main peak depending on pH.

Module 2: Optimization Protocol (The "Fix")

To resolve this critical pair, we must alter the selectivity (


) of the separation, not just the efficiency (

).
Critical Method Parameters (CMP)
ParameterStandard ConditionOptimized ConditionMechanism of Action
Mobile Phase A pH pH 4.5 - 5.0pH 2.0 - 2.5 Suppresses ionization of the C-3 carboxyl group, increasing retention and hydrophobic discrimination.
Buffer Selection Acetate or CitratePhosphate (20-50 mM) Phosphate provides sharper peak shape for zwitterionic compounds and better buffering capacity at low pH.
Organic Modifier MethanolAcetonitrile (ACN) ACN provides sharper peaks and lower viscosity; however, a small addition of MeOH (5%) can alter selectivity if ACN fails.
Column Phase Standard C18C18 Polar Embedded or Phenyl-Hexyl Polar embedded groups interact with the open-ring amine of Impurity E, pulling it away from Cloxacillin.
Step-by-Step Optimization Workflow

Step 1: The pH Adjustment (High Impact)

  • Action: Prepare 20 mM Potassium Dihydrogen Phosphate (

    
    ). Adjust pH to 2.3  using Orthophosphoric Acid (85%).
    
  • Why: At pH 2.3, the carboxyl groups on both molecules are protonated (neutral). This forces the separation to rely on the structural difference of the core rings rather than charge states.

Step 2: Gradient Shallowing

  • Action: If you are using a standard gradient (e.g., 10%

    
     80% B in 20 min), flatten the slope during the elution window of Cloxacillin.
    
  • Protocol:

    • 0-2 min: Hold 20% B (Equilibration)

    • 2-15 min: 20%

      
       45% B (Shallow Slope: ~1.9% / min )
      
    • 15-20 min: 45%

      
       80% B (Wash)
      
  • Result: This expands the window where the critical pair elutes, allowing the stationary phase more time to interact differentially with Impurity E.

Step 3: Column Substitution (If pH fails)

  • Action: Switch to a Phenyl-Hexyl column (e.g., 250 x 4.6 mm, 5 µm).

  • Why: The phenyl ring on the stationary phase engages in

    
     interactions with the chlorophenyl side chain of Cloxacillin. The steric difference between the intact beta-lactam (Cloxacillin) and the open chain (Impurity E) affects how they "sit" against the phenyl ring, often providing superior resolution (
    
    
    
    ) compared to C18.

Module 3: Visualization & Logic

Troubleshooting Logic Flow

Use this decision tree to navigate the resolution process.

TroubleshootingFlow Start Start: Co-elution of Cloxacillin & Impurity E CheckPH Step 1: Check Mobile Phase pH Is pH > 3.0? Start->CheckPH AdjustPH Action: Lower pH to 2.3 (Suppress Ionization) CheckPH->AdjustPH Yes CheckGradient Step 2: Check Gradient Slope Is slope > 2% B/min? CheckPH->CheckGradient No (pH is already low) AdjustPH->CheckGradient FlattenGradient Action: Flatten Gradient (20% to 45% B over 15 min) CheckGradient->FlattenGradient Yes CheckColumn Step 3: Column Chemistry Using Standard C18? CheckGradient->CheckColumn No FlattenGradient->CheckColumn SwitchColumn Action: Switch to Phenyl-Hexyl (Exploit Pi-Pi Interactions) CheckColumn->SwitchColumn Yes (Resolution still poor) Success Resolution (Rs) > 1.5 CheckColumn->Success No (Resolution Good) SwitchColumn->Success

Caption: Logical workflow for resolving the Cloxacillin/Impurity E critical pair, prioritizing pH control followed by gradient engineering and stationary phase selection.

Module 4: Frequently Asked Questions (FAQ)

Q: I see a peak appearing before Cloxacillin that grows over time. Is this Impurity E?

A: It is possible, but if it is growing during the sequence, it is more likely Impurity C (6-APA) or a Penicilloic Acid derivative.

  • Diagnosis: Cloxacillin is unstable in aqueous solution. If your autosampler is not cooled to 4°C, hydrolysis occurs rapidly.

  • Fix: Ensure sample solution is kept at 4°C. Limit run times to < 12 hours per sequence.

Q: Can I use Methanol instead of Acetonitrile?

A: Methanol (MeOH) is a protic solvent and interacts via hydrogen bonding. While it can change selectivity, it often results in broader peaks for Cloxacillin due to higher viscosity and interactions with the polar amide groups.

  • Recommendation: Stick to Acetonitrile (ACN) for efficiency. If you must use MeOH, mix it (e.g., ACN:MeOH 90:10) in Line B to tweak selectivity without sacrificing peak width.

Q: What is the USP acceptance criterion for this impurity?

A: According to USP monographs, specific impurities like Related Compound D have limits (often NMT 1.0%), but unspecified impurities are generally capped at 0.10%. Always consult the current USP/Ph. Eur. monograph for the specific limit of Impurity E (Penicillamide), as it may be grouped under "Any other impurity".

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Cloxacillin Sodium Monograph 0661. EDQM. (Defines Impurity A, B, C, D, E structures and limits).

  • United States Pharmacopeia (USP) . Cloxacillin Sodium.[1][2][3][4][][6][7][8][9] USP-NF. (Provides chromatographic conditions and system suitability requirements).

  • Görög, S. (2000). Identification and determination of impurities in drugs. Elsevier Science.
  • PubChem . Cloxacillin Sodium Compound Summary. National Center for Biotechnology Information.

  • LGC Standards . Cloxacillin Sodium Impurity Reference Materials. (Verifies chemical identity of Impurity E/D).

Sources

Troubleshooting retention time shifts in Cloxacillin impurity analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting Retention Time Shifts in Reversed-Phase HPLC

Welcome to the technical support center for Cloxacillin impurity analysis. This guide is designed for researchers, scientists, and drug development professionals who utilize High-Performance Liquid Chromatography (HPLC) for the separation and quantification of Cloxacillin and its related impurities. Retention time (RT) stability is paramount for accurate peak identification and quantification. This document provides a structured, in-depth approach to diagnosing and resolving common issues leading to RT shifts.

Understanding the "Why": The Chromatographic System is a Dynamic Equilibrium

Before diving into troubleshooting, it's crucial to recognize that a chromatographic separation is a finely balanced system. The retention time of an analyte is a direct function of the equilibrium distribution of that analyte between the stationary phase (the column) and the mobile phase (the solvents). Any factor that alters this equilibrium will inevitably shift the retention time. Our goal is to systematically identify and correct the source of this disruption.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address the most common observations and questions that arise when retention time variability is encountered during the analysis of Cloxacillin, an ionizable acidic compound.[1][2]

Q1: My retention times are suddenly much shorter or longer for all peaks, including the void volume marker (t₀). What is the likely cause?

This is a classic symptom of a systemic issue, most often related to the mobile phase flow rate.[3][4] If all peaks, including the unretained solvent front, shift proportionally, it points to a problem with the physical delivery of the mobile phase rather than a change in the chemical interactions within the column.

Underlying Cause: The volume of mobile phase passing through the column per unit of time has changed.

Troubleshooting Protocol:

  • Verify Flow Rate: The most direct way to confirm a flow rate discrepancy is to measure it manually.

    • Procedure: Disconnect the column and direct the tubing from the pump outlet into a 10 mL graduated cylinder. Program the pump to deliver the mobile phase at your method's flow rate (e.g., 1.0 mL/min) for a set time (e.g., 10 minutes). The collected volume should match the expected volume (10 mL).

    • Interpretation: A significant deviation indicates a pump issue.

  • Inspect for Leaks: A leak in the system, even a very small one that doesn't produce visible droplets, will reduce the flow rate reaching the column and increase retention times.[3]

    • Procedure: Carefully inspect all fittings and connections from the pump to the detector. Pay close attention to pump seals, injector seals, and column connections. A slight tightening of a fitting may resolve the issue.

  • Check for Air Bubbles: Air bubbles in the pump head or solvent lines can cause inconsistent flow delivery and pressure fluctuations.[5][6]

    • Procedure: Purge the pump and solvent lines thoroughly according to the manufacturer's instructions. Ensure your mobile phase is properly degassed.

  • Pump Maintenance: Worn pump seals or faulty check valves are common culprits for inaccurate flow rates.[5][7]

    • Procedure: If the above steps do not resolve the issue, consult your instrument's service manual for instructions on cleaning or replacing pump seals and check valves.

Q2: Only the retention times of Cloxacillin and its impurities are shifting, but the void volume (t₀) is stable. Where should I start looking?

When the unretained peak remains constant, the problem is almost certainly chemical, not mechanical.[3][8] This indicates a change in the interactions between your analytes and the stationary/mobile phases. For an ionizable compound like Cloxacillin, the most sensitive parameter is mobile phase pH.[1][9]

Underlying Cause: The chemical environment of the separation has been altered, affecting the analyte-column interactions.

Troubleshooting Workflow:

Caption: Troubleshooting logic for chemical-based retention time shifts.

Detailed Steps:

  • Mobile Phase Preparation:

    • pH is Critical: Cloxacillin is an acidic compound. Its degree of ionization, and therefore its hydrophobicity and retention in reversed-phase HPLC, is highly dependent on the mobile phase pH.[1][9] Small shifts in pH can lead to significant changes in retention.[10][11]

      • Action: Always use a calibrated pH meter. Prepare fresh buffer solutions daily and ensure the final mobile phase pH is at least 1.5-2 pH units away from the analyte's pKa to ensure a consistent ionization state and robust retention.[10][12]

    • Solvent Composition: Inaccurate measurement of the organic and aqueous components will change the eluting strength of the mobile phase.[5]

      • Action: Use graduated cylinders or volumetric flasks for accurate measurements. If using online mixing, ensure the proportioning valves are functioning correctly.[5]

    • Evaporation: The more volatile organic component (e.g., acetonitrile, methanol) of a pre-mixed mobile phase can evaporate over time, increasing the aqueous content and leading to longer retention times.[3][5][13]

      • Action: Keep mobile phase reservoirs capped.[13] For long analytical runs, consider preparing fresh mobile phase midway through.

  • Column Temperature:

    • Impact on Retention: Temperature affects mobile phase viscosity and the kinetics of analyte-stationary phase interactions.[14][15] An increase in temperature generally decreases retention time.[16][17]

    • Action: Use a column oven to maintain a constant, stable temperature.[14][16] Even minor fluctuations in ambient lab temperature can cause drift if a column oven is not used.[13] A 1°C change can alter retention time by 1-2%.[17]

  • Column Equilibration and Health:

    • Insufficient Equilibration: The column stationary phase needs to be fully equilibrated with the mobile phase to achieve stable retention times.[18] This is especially true when using buffered mobile phases.

      • Action: Before starting an analysis, flush the column with at least 10-20 column volumes of the mobile phase.[19]

    • Column Contamination: Buildup of sample matrix components on the column can alter its chemistry and affect retention.

      • Action: Implement a column washing procedure. A generic reversed-phase column cleaning protocol is provided below.

    • Column Aging: Over time, the bonded stationary phase can degrade ("bleed"), especially under harsh pH or temperature conditions, leading to changes in retention.[7]

      • Action: If retention times cannot be stabilized with fresh mobile phase and column washing, the column may have reached the end of its life and should be replaced.[7]

Q3: My retention times are gradually increasing over the course of a long analytical sequence. What's happening?

This progressive drift is often a result of slow changes in the system. The most common culprits are mobile phase composition changes or column contamination.

Systematic Investigation:

Potential CauseDescriptionRecommended Action
Mobile Phase Evaporation The more volatile organic solvent evaporates from the reservoir, increasing the mobile phase's aqueous content and polarity. This strengthens retention.[3][5][13]Ensure solvent bottles are securely capped. For very long runs, consider using two smaller, fresh bottles of mobile phase rather than one large one.
Column Contamination Strongly retained compounds from the sample matrix gradually accumulate at the head of the column, creating new active sites that can interact with the analytes and increase retention.Use a guard column to protect the analytical column.[3] Implement a column wash step at the end of the sequence.
pH Drift (CO₂ Absorption) If using an unbuffered or weakly buffered mobile phase with a pH > 7, atmospheric carbon dioxide can be absorbed, lowering the pH and potentially increasing the retention of acidic compounds like Cloxacillin.[5][13]Use an appropriate buffer system and keep reservoirs capped.
Temperature Fluctuation A gradual decrease in the ambient laboratory temperature throughout the day (e.g., due to air conditioning cycles) can cause a corresponding gradual increase in retention times if a column oven is not used.[13]Use a thermostatically controlled column compartment.[14]

Key Experimental Protocols

Protocol 1: System Suitability Testing (SST)

Performing a system suitability test before any analysis is a mandatory step to ensure the chromatographic system is performing adequately.[20] It provides a baseline for troubleshooting.

Procedure:

  • Prepare a standard solution containing Cloxacillin and a known, closely eluting impurity or another suitable compound.

  • Make 5-6 replicate injections of the SST solution.

  • Calculate the key parameters as defined by pharmacopeias like the USP <621>.[21][22][23]

Typical SST Parameters and Acceptance Criteria:

ParameterPurposeTypical Acceptance Criteria
Retention Time (RT) Confirms peak identity.Variation should be minimal between injections.
Repeatability (%RSD) Measures precision of the system.%RSD of peak areas from replicate injections should be ≤ 2.0%.
Resolution (Rs) Measures the separation between two adjacent peaks.Rs ≥ 2.0 for the critical peak pair.
Tailing Factor (T) Measures peak symmetry.T ≤ 2.0.[24]
Theoretical Plates (N) Measures column efficiency.N ≥ 2000 (method dependent).[24]
Protocol 2: Reversed-Phase (C18) Column Washing and Regeneration

If you suspect column contamination is the cause of retention time shifts, a thorough wash can restore performance.[25]

Important: Always disconnect the column from the detector during washing to avoid contamination. For severe contamination, reverse the column's flow direction (unless it is a UHPLC column).

Step-by-Step Washing Procedure:

  • Flush Buffer Salts: Wash the column with 20 column volumes of HPLC-grade water (if your mobile phase contained a buffer).[18][26]

  • Remove Strongly Retained Hydrophobic Compounds: Flush with 20 column volumes of 100% Acetonitrile.

  • Flush with a Stronger Organic Solvent: Flush with 20 column volumes of Isopropanol.

  • Re-equilibrate:

    • Flush with 5 column volumes of 100% Acetonitrile.

    • Gradually re-introduce your mobile phase composition.

    • Equilibrate with the working mobile phase for at least 20 column volumes before resuming analysis.[19]

Final Checklist: A Self-Validating System

To ensure robust and reproducible results in your Cloxacillin impurity analysis, integrate the following checks into your routine workflow:

  • Daily System Suitability: Always run and pass SST before sample analysis.[6]

  • Fresh Mobile Phase: Prepare mobile phases fresh daily, paying close attention to accurate measurements and pH adjustment.

  • System Purge: Purge all solvent lines when changing mobile phases to remove residual solvents from previous analyses.[27]

  • Stable Temperature: Use a column oven.

  • Logbook: Maintain a logbook for each column to track its usage, performance (plate count, pressure), and the number of injections. This helps in preemptively identifying a failing column.

By adopting a systematic and logical approach to troubleshooting, you can efficiently diagnose the root cause of retention time shifts, ensuring the integrity and accuracy of your Cloxacillin impurity data.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Phenomenex. (2025, May 21). Why Does Retention Time Shift? | HPLC Tip [Video]. YouTube. [Link]

  • Element Lab Solutions. Causes of Retention Time Drift in HPLC. [Link]

  • Crawford Scientific. (2020, August 18). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. [Link]

  • Welch Materials. (2025, October 17). [Readers Insight] Retention Time Drifts: Why Do They Occur? [Link]

  • Chiralizer. (2026, January 27). HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips. [Link]

  • Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. [Link]

  • Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution? [Link]

  • Ibis Scientific, LLC. (2025, March 6). Why Temperature Is Important in Liquid Chromatography. [Link]

  • Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>. [Link]

  • Shimadzu. (2025, April 24). Shimadzu Retention Time Fluctuations - Part 1. [Link]

  • Scribd. System Suitability Parameters - HPLC. [Link]

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. [Link]

  • Element Lab Solutions. Retention Time Variability in HPLC. [Link]

  • ResearchGate. (n.d.). Impurity profile study of cloxacillin sodium for injection. [Link]

  • Separation Science. (2023, December 8). Too Much Retention. [Link]

  • KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • SIELC Technologies. (2018, February 16). Separation of Cloxacillin on Newcrom R1 HPLC column. [Link]

  • English Excel. (2020, June 4). System suitability parameters of HPLC | Resolution | retention time | Tailing [Video]. YouTube. [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. [Link]

  • LCGC International. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • PubMed. (2024, August 30). Study on the impurity profiles of cloxacillin and flucloxacillin based on liquid chromatography tandem ion trap/time-of-flight mass spectrometry. [Link]

  • Bohrium. (2024, June 20). study-on-the-impurity-profiles-of-cloxacillin-and-flucloxacillin-based-on-liquid-chromatography-tandem-ion-trap-time-of-flight-mass-spectrometry. [Link]

  • Discovery Fine Chemicals. Cloxacillin Sodium Monohydrate. [Link]

  • ResearchGate. (2023, August 24). How to fix a shifting retention time of peaks in hplc? [Link]

  • Hawach. (2025, September 4). Equilibration, Regeneration, and Maintenance of HPLC Column. [Link]

  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • ACS Publications. (1996). Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. Analytical Chemistry. [Link]

  • Phenomenex. (2025, November 5). Maintenance and Care of HPLC Columns in Chromatography. [Link]

  • MOYO Scientific. (2021, September 4). HPLC Column Cleaning and Regeneration. [Link]

  • European Pharmacopoeia. List of European Pharmacopoeia Reference Standards. [Link]

  • ACE HPLC. Column Equilibration in HILIC Mode. [Link]

  • ResearchGate. (2015, January 8). What protocol do you use to clean the RP C18 HPLC column daily? [Link]

  • PubChem. Cloxacillin Sodium. [Link]

  • Teva Canada. (2020, March 17). TEVA-CLOXACILLIN. [Link]

  • European Pharmacopoeia. (n.d.). EUROPEAN PHARMACOPOEIA 11.3 Index. [Link]

  • U.S. Pharmacopeia. USP Monographs: Cloxacillin Sodium. [Link]

  • International Journal of Applied Pharmaceutical Sciences and Research. (2017, July 1). RP-HPLC Method for the Simultaneous Estimation of Ampicillin and Cloxacillin in Capsule Dosage Form. [Link]

Sources

Technical Guide: Eliminating Peak Tailing for Cloxacillin Impurity E in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the High-Performance Liquid Chromatography (HPLC) analysis of Cloxacillin Sodium (as per Ph. Eur. or USP monographs), Impurity E (often identified as Cloxacillin Penicillamide or related degradation products) presents a unique challenge.[1] While the main Cloxacillin peak often elutes symmetrically, Impurity E frequently exhibits significant tailing (


).[1]

This guide addresses the root causes of this phenomenon. Unlike the parent molecule, Impurity E possesses distinct zwitterionic properties resulting from the degradation of the beta-lactam ring, making it highly susceptible to secondary interactions with the stationary phase.

Module 1: Root Cause Analysis (The "Why")

Q: Why does Impurity E tail when the main Cloxacillin peak is perfect?

A: The issue lies in the chemical structure of Impurity E relative to the stationary phase.

Cloxacillin Impurity E (Cloxacillin Penicillamide) is formed via the hydrolytic opening of the beta-lactam ring.[1] This exposes a secondary amine and a carboxylic acid group in close proximity.[1]

  • Silanol Interactions: The exposed amine function in Impurity E acts as a weak base.[1] Even on C18 columns, residual silanol groups (

    
    ) on the silica surface can ionize to 
    
    
    
    .[1] The positively charged amine of Impurity E interacts electrostatically with these silanols, causing a "drag" effect—this is peak tailing.
  • Chelation: Beta-lactam degradation products can chelate trace metals (Iron, Aluminum) present in the silica matrix or stainless steel frits, leading to broad, tailing peaks.[1]

Visualizing the Mechanism

TailingMechanism Impurity Impurity E (Exposed Amine) Interaction Secondary Electrostatic Interaction Impurity->Interaction Protonated Amine Silanol Residual Silanol (Si-O-) Silanol->Interaction Ionized Surface Result Peak Tailing (Kinetic Lag) Interaction->Result Reversible Adsorption

Figure 1: The kinetic lag caused by secondary silanol interactions is the primary driver of Impurity E tailing.[1]

Module 2: Mobile Phase Optimization (The "Chemistry" Fix)

Q: My mobile phase pH is 6.8. Should I change it?

A: Yes. High pH promotes silanol ionization, worsening the tailing of basic impurities.

The Protocol: Shift to a lower pH (pH 2.5 – 3.0) using a Phosphate Buffer.[1][2][3][4]

  • Mechanism: At pH 2.5, surface silanols are protonated (

    
    ) and neutral.[1] They cannot interact electrostatically with the amine on Impurity E.[1]
    
  • Warning: Do not go below pH 2.0 unless your column is specifically designed for it (Steric Protection), as this can strip the bonded phase.[1]

Q: Does buffer concentration matter?

A: Absolutely. A weak buffer (e.g., 5-10 mM) cannot mask the active sites on the column.[1]

Optimization Table:

ParameterStandard ConditionOptimized ConditionReason
Buffer Molarity 10 mM25 mM - 50 mM Higher ionic strength suppresses the electrical double layer, minimizing silanol interaction.[1]
pH 6.82.7 ± 0.1 Protonates silanols, rendering them neutral and inactive.[1]
Additives NoneTriethylamine (TEA) Optional:[1] TEA acts as a "sacrificial base," binding to silanols so Impurity E passes freely.[1]

Module 3: Column Selection (The "Physics" Fix)

Q: I am using a standard C18 column. Is that the problem?

A: Likely, yes.[1] "Standard" silica columns often have high metal content or low surface coverage.[1]

The Solution: Switch to a Type B Silica or Hybrid column.[5]

  • End-Capping: Ensure the column is "Double End-Capped."[1] This means small reagents (like trimethylchlorosilane) are reacted with the silica after the main C18 ligand is attached, physically blocking Impurity E from reaching the silanols.

  • Base Deactivation (BDS): These columns are chemically treated to be inert toward basic compounds.[1]

Recommended Column Specifications:

  • Packing: L1 (USP classification).[1][6]

  • Surface Area: High (>300

    
    ) for better load capacity.[1]
    
  • Carbon Load: High (>15%) to mask the silica surface.[1]

Module 4: Troubleshooting Workflow

Q: I've tried the above, but it's still tailing. What next?

A: Follow this logical exclusion path to identify hardware or overload issues.

TroubleshootingFlow Start Start: Impurity E Tailing > 1.5 CheckLoad Check Sample Load (Is it Mass Overload?) Dilute Dilute Sample 10x Does shape improve? CheckLoad->Dilute Yes (Fronting/Overload) Reduce Injection Vol or Sample Conc. Dilute->Yes (Fronting/Overload) Yes CheckpH Check Mobile Phase pH (Is pH > 4.0?) Dilute->CheckpH No Lower pH Adjust pH to 2.5-3.0 Use Phosphate Buffer CheckpH->Lower pH Yes CheckCol Check Column Type (Is it fully End-Capped?) CheckpH->CheckCol No (pH is low) Switch Column Use High-Purity Type B Silica / Hybrid CheckCol->Switch Column No/Unsure Hardware Check Hardware (Dead Volume?) CheckCol->Hardware Yes Replace Minimize Extra-Column Volume Hardware->Replace Shorten tubing Check detector cell

Figure 2: Systematic troubleshooting flow to isolate chemical vs. physical causes of tailing.

References

  • European Pharmacopoeia (Ph.[1][7] Eur.) . Cloxacillin Sodium Monograph. 10th Edition. Strasbourg, France: EDQM.[1] (Standard for impurity limits and identification). [1]

  • United States Pharmacopeia (USP) . General Chapter <621> Chromatography. Rockville, MD: USP Convention.[1] (Guidelines on system suitability and tailing factors). [1]

  • Dolan, J. W. (2019).[1] "HPLC Diagnostic Skills II – Tailing Peaks." LCGC North America.[1] (Authoritative guide on silanol interactions and tailing mechanisms).

  • Chrom Tech . (2025). "What Causes Peak Tailing in HPLC?". (Technical breakdown of pKa and pH effects on peak symmetry).

  • Trivedi, H. K., et al. (2012).[1] "A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds." Sci Pharm. (Demonstrates phosphate buffer usage for beta-lactam symmetry).

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.